4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE

描述

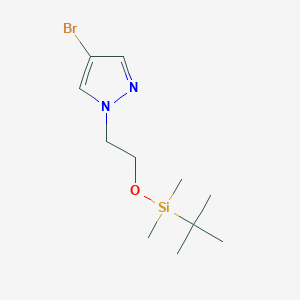

4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a tert-butyldimethylsilyloxyethyl group at the 1-position of the pyrazole ring. The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.

准备方法

The synthesis of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE typically involves multiple steps. One common synthetic route starts with the preparation of 4-bromo-1H-pyrazole, which can be achieved through the bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 4-bromo-1H-pyrazole is then reacted with 2-(tert-butyldimethylsilyloxy)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the desired compound .

化学反应分析

4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

科学研究应用

Medicinal Chemistry

4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity and selectivity. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. The bromine atom in this compound can be substituted or modified to improve potency against specific cancer cell lines.

- Anti-inflammatory Drugs : The pyrazole ring system is known for its anti-inflammatory effects, making this compound a potential candidate for developing new anti-inflammatory medications.

Synthetic Methodologies

The compound is utilized in several synthetic pathways, particularly those involving silyl protection strategies. The t-butyldimethylsilyloxy group provides stability and facilitates the selective functionalization of other reactive sites on the molecule. Key applications include:

- Silyl Protection Strategy : The t-butyldimethylsilyloxy group allows for the protection of hydroxyl groups during multi-step syntheses, which is crucial in the synthesis of complex organic molecules.

- Fluoride Exchange Reactions : Recent studies have explored the use of this compound in fluoride exchange (SuFEx) reactions, which are valuable for creating polysulfates and other functionalized materials .

Case Study 1: Synthesis of Anticancer Agents

In a study aimed at developing new anticancer agents, researchers synthesized a series of pyrazole derivatives using this compound as a starting material. These derivatives were tested against various cancer cell lines, showing promising results with some compounds exhibiting IC50 values in the low micromolar range.

Case Study 2: Development of Anti-inflammatory Compounds

Another research project focused on modifying the pyrazole structure to enhance anti-inflammatory activity. The introduction of different substituents at the 3-position of the pyrazole ring led to compounds with significantly improved efficacy in reducing inflammation in animal models.

作用机制

The mechanism of action of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE depends on its specific applicationThe presence of the bromine atom and the tert-butyldimethylsilyloxyethyl group can influence the compound’s binding affinity and selectivity towards its targets .

相似化合物的比较

4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE can be compared with other similar compounds, such as:

4-Bromo-1H-pyrazole: Lacks the tert-butyldimethylsilyloxyethyl group, making it less versatile in certain synthetic applications.

1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

4-Chloro-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, which can lead to different reactivity and selectivity in chemical reactions.

生物活性

4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. The pyrazole ring system is known for a variety of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound features a pyrazole core with a bromo substituent and a t-butyldimethylsilyloxy group, which enhances its stability and solubility in organic solvents. The presence of the t-butyldimethylsilyloxy group serves as a protective moiety for alcohol functionalities, facilitating further chemical modifications and enhancing biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various pyrazole compounds demonstrated that several derivatives showed promising activity against both bacterial and fungal strains. Specifically, compounds similar to this compound were tested against E. coli and Aspergillus niger, showing effective inhibition at concentrations as low as 40 µg/mL .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been highlighted in multiple studies. For instance, a series of pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may similarly inhibit inflammatory pathways.

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied, with some compounds showing IC50 values in the micromolar range against various cancer cell lines. For example, derivatives were found to exhibit cytotoxicity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines with IC50 values around 6.43 μM and 9.83 μM, respectively . This positions this compound as a potential candidate for further anticancer drug development.

While specific mechanisms for this compound are still under investigation, related compounds have been shown to act through several pathways:

- Inhibition of Pro-inflammatory Cytokines : Pyrazoles can modulate the expression of cytokines like TNF-α and IL-6, which are critical in inflammatory responses.

- Interference with Cancer Cell Proliferation : Some pyrazoles disrupt cell cycle progression and induce apoptosis in cancer cells through various signaling pathways.

Case Studies

- Synthesis and Evaluation : A recent study synthesized several pyrazole derivatives including this compound and evaluated their biological activities. It was found that the compound exhibited significant antimicrobial activity against Bacillus subtilis and Staphylococcus aureus at concentrations of 20 µg/mL .

- Anti-inflammatory Efficacy : Another study reported that when tested in vivo using carrageenan-induced paw edema models, compounds related to this compound showed comparable anti-inflammatory effects to indomethacin .

常见问题

Basic Research Questions

Q. What are the optimal synthetic strategies for introducing the t-butyldimethylsilyl (TBS) protecting group onto the ethyloxy moiety of this compound?

Methodological Answer: The TBS group is typically introduced via nucleophilic substitution using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. A key procedure involves:

- Dissolving the hydroxyl-containing precursor (e.g., 2-hydroxyethylpyrazole) in dry dichloromethane.

- Adding TBSCl (1.2–1.5 equivalents) with a base like imidazole or triethylamine (3–5 equivalents) to scavenge HCl.

- Stirring at 0°C to room temperature for 12–24 hours under inert atmosphere .

Challenges: - Moisture sensitivity requires strict anhydrous conditions.

- Purification via silica gel chromatography using hexane/ethyl acetate gradients to remove excess reagents.

Table 1: Representative Reaction Conditions for TBS Protection

| Precursor | Solvent | Base | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxyethylpyrazole | CH₂Cl₂ | Imidazole | 16 | 85 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect signals for the pyrazole protons (δ 7.5–8.5 ppm), TBS methyl groups (δ 0.1–0.3 ppm), and ethyloxy chain protons (δ 3.5–4.5 ppm).

- ¹³C NMR: The quaternary carbon of the TBS group appears at δ 25–27 ppm.

- X-ray Crystallography: Resolves the spatial arrangement of the bromine and TBS-ethyl substituents. Pyrazole derivatives often form hydrogen-bonded networks in the crystal lattice .

Table 2: Key Crystallographic Data for Pyrazole Derivatives

| Compound | Space Group | Bond Length (C-Br, Å) | Reference |

|---|---|---|---|

| 4-Bromo-pyrazole | P2₁/c | 1.89 |

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom at the 4-position of the pyrazole ring acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key considerations:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos for sterically hindered substrates.

- Optimization: Vary bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (toluene, DMF) to improve yield.

- Electronic Effects: The electron-withdrawing pyrazole ring enhances oxidative addition efficiency .

Data Contradiction Note:

Discrepancies in coupling yields may arise from competing side reactions (e.g., protodebromination). Validate via LC-MS and control experiments .

Q. What methodological approaches are recommended for assessing biological activity, and how can contradictory data between assays be resolved?

Methodological Answer:

- In vitro Bioassays:

- Use cell viability assays (MTT, ATP-lite) to evaluate cytotoxicity.

- Pair with target-specific assays (e.g., enzyme inhibition) to isolate mechanisms.

- Data Triangulation:

Table 3: Example Bioactivity Profile of Pyrazole Derivatives

| Compound | IC₅₀ (µM, HepG2) | Target Enzyme Inhibition (%) | Reference |

|---|---|---|---|

| 4-Bromo analog | 12.3 ± 1.5 | 78 (RalA) |

Q. How can computational methods (e.g., molecular docking) elucidate the role of the TBS-ethyl group in biological interactions?

Methodological Answer:

- Docking Workflow:

- Generate 3D conformers of the compound using software like Open Babel.

- Dock into target protein active sites (e.g., RalA GTPase) with AutoDock Vina.

- Analyze binding poses to identify hydrophobic interactions from the TBS group.

- Validation: Compare docking scores with experimental IC₅₀ values. Adjust force fields to account for silicon’s van der Waals radius .

Q. When crystallographic data reveals unexpected conformations, how should structural assignments be validated?

Methodological Answer:

- Validation Steps:

Q. Data Contradiction Resolution

Q. How should researchers address discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Root Cause Analysis:

- Check for residual solvents (e.g., DMSO-d₆ vs. CDCl₃ shifts).

- Verify purity via HPLC and elemental analysis.

- Resolution:

Key Recommendations for Researchers:

- Prioritize triangulation of spectroscopic, crystallographic, and computational data for robust structural assignments.

- In biological studies, integrate structure-activity relationship (SAR) models to decouple substituent effects.

- Adopt open-source tools (e.g., CCDC for crystallography, PubChem for spectral libraries) to enhance reproducibility .

属性

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrN2OSi/c1-11(2,3)16(4,5)15-7-6-14-9-10(12)8-13-14/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJSLFGBOVFHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675361 | |

| Record name | 4-Bromo-1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-84-7 | |

| Record name | 4-Bromo-1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。